2-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a methoxyphenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products
Oxidation: 2-(4-(4-Hydroxyphenyl)-1H-pyrazol-1-yl)acetic acid.
Reduction: Reduced pyrazole derivatives.
Substitution: Esters or amides of this compound.
Scientific Research Applications
2-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-Methoxyphenylacetic acid
- 4-Methoxyphenylboronic acid
Uniqueness
2-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid is unique due to its specific combination of a pyrazole ring, methoxyphenyl group, and acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research.
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C12H12N2O3/c1-17-11-4-2-9(3-5-11)10-6-13-14(7-10)8-12(15)16/h2-7H,8H2,1H3,(H,15,16) |
InChI Key |
MUHFCFWKIJUOEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2)CC(=O)O |
Origin of Product |
United States |
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